Antimonyl (potassium tartrate trihydrate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/

In water, 83,000 mg/L at 20 °C

1 g dissolves in 12 mL water, 3 mL boiling water

1 gram dissolves in 15 mL glycerol

Slightly soluble in water

Insoluble in alcohol

Canonical SMILES

Isomeric SMILES

Parasitology Research

Potassium antimonyl tartrate was once the primary treatment for schistosomiasis, a parasitic disease caused by Schistosoma worms []. While safer alternatives have replaced it for most cases, researchers still utilize it to study the parasite's life cycle, drug resistance mechanisms, and the development of new anti-schistosomal drugs [].

Leishmaniasis Research

Similar to schistosomiasis, potassium antimonyl tartrate remains a valuable tool in leishmaniasis research []. This disease, caused by Leishmania parasites, is another area where the drug's effectiveness has been surpassed by newer medications. However, researchers continue to employ it to investigate parasite biology, treatment responses, and the search for improved therapies [, ].

Antibacterial and Antiviral Studies

Recent research suggests potential applications of potassium antimonyl tartrate beyond parasitic infections. Studies have explored its efficacy against various bacteria and viruses, including antibiotic-resistant strains []. While these investigations are still in their early stages, they raise intriguing possibilities for the development of novel antimicrobial agents.

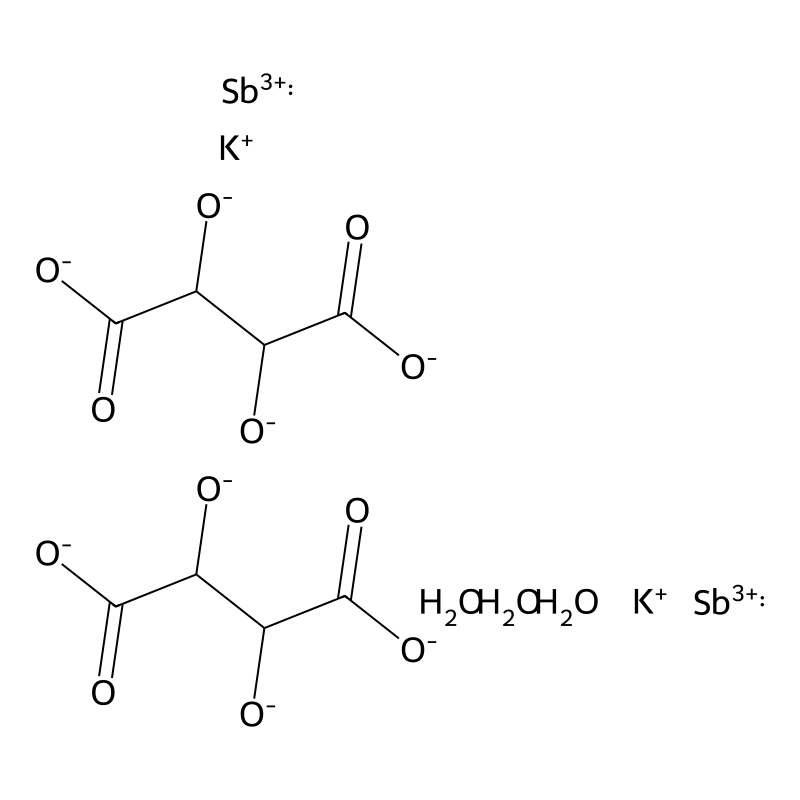

Antimonyl (potassium tartrate trihydrate), also known as antimony potassium tartrate or tartar emetic, is a chemical compound with the formula K₂Sb₂(C₄H₂O₆)₂·3H₂O. This compound appears as a colorless crystalline solid or white powder and is highly soluble in water. Historically, it has been recognized for its potent emetic properties and has been utilized in the treatment of various tropical diseases, including schistosomiasis and leishmaniasis. Its use in medicine has diminished due to the development of safer alternatives, but it remains a significant compound in both historical and contemporary contexts .

This reaction produces the monoanionic monoantimony salt when an excess of tartaric acid is used. The resulting compound features an anionic dimer of antimony tartrate, which exhibits D₂ molecular symmetry with distorted square pyramidal coordination around the antimony centers .

The primary method for synthesizing antimonyl (potassium tartrate trihydrate) involves the following steps:

- Preparation of Reactants: Combine potassium hydroxide with antimony trioxide and tartaric acid.

- Reaction Conditions: The reaction is typically carried out in aqueous solutions under controlled conditions to ensure proper formation of the compound.

- Crystallization: The product is crystallized from the solution, yielding the trihydrate form of antimonyl (potassium tartrate).

This method allows for the production of high-purity crystals suitable for both laboratory research and historical medicinal applications .

Antimonyl (potassium tartrate trihydrate) has several applications, including:

- Medical Uses: Historically used as an emetic and for treating parasitic infections such as schistosomiasis and leishmaniasis.

- Chemical Analysis: Employed as a resolving agent in analytical chemistry.

- Textile Industry: Utilized in textile processing for dyeing and finishing processes .

Research on the interactions of antimonyl (potassium tartrate trihydrate) primarily focuses on its pharmacological effects and toxicity profiles. Studies have shown that while effective against certain parasites, its use can lead to significant adverse effects, including cardiotoxicity and renal impairment. These findings have prompted investigations into safer alternatives for treating parasitic infections .

Several compounds exhibit similarities to antimonyl (potassium tartrate trihydrate), particularly in their chemical structure or biological activity. Here are some notable comparisons:

| Compound Name | Chemical Formula | Main Use | Unique Features |

|---|---|---|---|

| Sodium Stibogluconate | C₁₄H₁₈Na₃O₁₈Sb₂ | Antiparasitic | Safer alternative for treating leishmaniasis |

| Meglumine Antimoniate | C₁₄H₁₈N₂O₁₈Sb₂ | Antiparasitic | Less toxic than antimonyl potassium tartrate |

| Antimony Trioxide | Sb₂O₃ | Industrial applications | Used in flame retardants and glass production |

Antimonyl (potassium tartrate trihydrate) is unique due to its historical significance as an emetic and its specific application against tropical diseases, despite being overshadowed by newer treatments that offer improved safety profiles .

X-Ray Crystallography Insights into Molecular Architecture

The molecular architecture of antimonyl (potassium tartrate trihydrate) has been extensively characterized through X-ray crystallography, revealing critical insights into its three-dimensional structural organization. The compound crystallizes in the orthorhombic space group C2221 with unit cell parameters a = 11.192(2) Å, b = 11.696(3) Å, and c = 25.932(5) Å [1] [2]. This crystallographic data demonstrates the compound's systematic molecular arrangement within the crystal lattice.

The fundamental structural unit consists of a binuclear antimony tartrate complex [Sb2(C4H2O6)2]2-, which represents the core architectural motif found in most simple antimony(III) tartrates [1] [3]. Each antimony atom within this binuclear complex exhibits fourfold oxygen coordination, with both antimony centers bonded to hydroxyl and carboxyl oxygen atoms from the tartrate ligands [3]. The coordination environment around each antimony atom can be described as a distorted trigonal bipyramidal geometry, with one equatorial position occupied by the stereochemically active lone electron pair of Sb3+ [3] [4].

The crystal structure analysis reveals that the coordination surroundings of both antimony atom types demonstrate significant deviation from ideal trigonal bipyramidal geometry. This distortion manifests as pronounced deviations in bond angles from the expected 180° for apical positions and 120° for equatorial positions [3]. Such geometric distortions are characteristic of compounds containing antimony(III) centers with stereochemically active lone pairs.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | C2221 |

| Unit Cell a (Å) | 11.192(2) |

| Unit Cell b (Å) | 11.696(3) |

| Unit Cell c (Å) | 25.932(5) |

| Crystal System | Orthorhombic |

| Core Complex | [Sb2(C4H2O6)2]2- |

Coordination Chemistry of Antimony-Tartrate Complexes

The coordination chemistry of antimony in tartrate complexes demonstrates remarkable complexity, with the metal centers exhibiting distinctive bonding patterns that are fundamentally influenced by the presence of stereochemically active lone electron pairs. The antimony-oxygen bond distances in these complexes typically range from 1.967 to 2.381 Å, reflecting the variable strength of coordination bonds influenced by the electronic environment [5] [4].

In the binuclear [Sb2(C4H2O6)2]2- complex, each antimony atom coordinates to four oxygen atoms in a distorted tetrahedral arrangement that approaches trigonal bipyramidal geometry when considering the lone pair occupation [3]. The bond valence sum calculations confirm that the antimony centers maintain their +3 oxidation state throughout the complex, with the oxygen atoms exhibiting their expected -2 valence state [6].

The coordination geometry is further characterized by the formation of chelate rings through the tartrate ligands. Each tartrate molecule acts as a bridging ligand, coordinating to both antimony centers through its hydroxyl and carboxyl oxygen atoms [3]. This bridging arrangement creates a stable dimeric structure with enhanced thermodynamic stability compared to monomeric antimony complexes.

The stereochemical activity of the lone electron pairs on the antimony centers results in asymmetric coordination environments. This asymmetry manifests as pronounced off-center positioning of the antimony atoms within their coordination polyhedra, leading to the observed deviations from ideal bond angles [3]. The lone pair electrons occupy space equivalent to a coordinated ligand, effectively creating a pseudo-five-coordinate environment around each antimony center.

Stereochemical Implications for Biological Activity

The stereochemical arrangement of antimonyl (potassium tartrate trihydrate) directly influences its biological activity through several mechanistic pathways. The distorted coordination geometry around the antimony centers creates specific molecular recognition sites that interact with biological targets, particularly phosphofructokinase, a key enzyme in the glycolytic pathway [7] [8].

The presence of stereochemically active lone electron pairs on the antimony centers contributes to the compound's ability to form specific coordination complexes with sulfhydryl groups in biological systems [9]. This interaction mechanism is critical for the compound's antiparasitic activity, as it allows the antimony centers to bind to cysteine residues in target proteins, disrupting their normal function [10].

The chiral nature of the tartrate ligands introduces additional stereochemical complexity that affects biological recognition. The (2R,3R) configuration of the tartrate groups creates a specific three-dimensional arrangement that influences the compound's interaction with chiral biological molecules [11] [12]. This stereochemical specificity is evidenced by the compound's ability to exhibit differential association with optical isomers of various biological targets.

The stereochemical implications extend to the compound's mechanism of action against parasitic organisms. The specific geometric arrangement of the antimony centers and tartrate ligands facilitates the formation of ternary complexes with glutathione and trypanothione, essential thiol compounds in parasite metabolism [13]. This interaction disrupts the parasite's antioxidant defense systems, leading to cellular damage and death.

| Stereochemical Feature | Biological Implication |

|---|---|

| Distorted Sb coordination | Enhanced binding to sulfhydryl groups |

| Chiral tartrate ligands | Stereospecific biological recognition |

| Lone pair activity | Directional binding interactions |

| Dimeric structure | Increased binding affinity |

Crystallographic Studies on Hydration States

The hydration states of antimonyl (potassium tartrate trihydrate) have been extensively studied through crystallographic analysis, revealing the critical role of water molecules in stabilizing the crystal structure and influencing the compound's physical properties. The trihydrate form, with the molecular formula K2Sb2(C4H2O6)2·3H2O, represents the most thermodynamically stable hydration state under ambient conditions [1] [14].

Crystallographic studies have identified the specific positions of water molecules within the crystal lattice, demonstrating their integration into the hydrogen bonding network that maintains structural integrity [3]. The water molecules occupy interstitial positions between the antimony tartrate complex units, forming hydrogen bonds with the oxygen atoms of the tartrate ligands and contributing to the overall stability of the crystal structure.

The hydrogen bonding interactions involving the hydration water molecules create a three-dimensional network that influences the compound's thermal stability and solubility properties [2]. These interactions are characterized by O-H···O hydrogen bonds with donor-acceptor distances ranging from approximately 2.90 to 3.21 Å, indicating moderate to strong hydrogen bonding interactions [3].

Neutron diffraction studies have provided additional insights into the hydrogen atom positions within the hydrated crystal structure, revealing the specific orientations of water molecules and their contribution to the overall crystal packing [15]. These studies confirm that the water molecules are not merely space-filling units but actively participate in the stabilization of the crystal structure through their hydrogen bonding capabilities.

The hydration state significantly affects the compound's biological activity, as the water molecules influence the compound's solubility and dissolution behavior in biological systems. The presence of hydration water also affects the compound's interaction with biological targets, as the water molecules can participate in or compete with coordination interactions at the antimony centers [16] [17].

| Hydration Parameter | Value |

|---|---|

| Hydration State | Trihydrate |

| Water Molecules per Formula Unit | 3 |

| H-Bond Distances (Å) | 2.90-3.21 |

| Water Solubility (g/L) | 83 |

| Thermal Stability | Enhanced by hydration |

Physical Description

Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

2.6 g/cu cm

Odor

Decomposition

Upon decomposition it emits toxic fumes of /potassium oxide/ and /antimony/.

Melting Point

UNII

DL6OZ476V3

Therapeutic Uses

Schistosomicides

Antimony potassium tartrate was once used as an emetic for treating patients poisoned by a wide variety of compounds. ... It has been used for treating a number of tropical diseases, and /was/ the drug of choice for treating infection by Schistosoma japonicum. It is not used to treat S. mansoni or S. haematobium infections because less toxic agents are effective ... .

The basic treatment of leishmaniasis consists in the administration of pentavalent antimonials. The mechanisms that contribute to pentavalent antimonial toxicity against the intracellular stage of the parasite (i.e., amastigote) are still unknown. In this study, the combined use of several techniques including DNA fragmentation assay and in situ and cytofluorometry terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling methods and YOPRO-1 staining allowed us to demonstrate that potassium antimonyl tartrate, an Sb(III)-containing drug, was able to induce cell death associated with DNA fragmentation in axenic amastigotes of Leishmania infantum at low concentrations (10 ug/mL). This observation was in close correlation with the toxicity of Sb(III) species against axenic amastigotes (50% inhibitory concentration of 4.75 ug/mL). Despite some similarities to apoptosis, nuclease activation was not a consequence of caspase-1, caspase-3, calpain, cysteine protease, or proteasome activation. Altogether, our results demonstrate that the antileishmanial toxicity of Sb(III) antimonials is associated with parasite oligonucleosomal DNA fragmentation, indicative of the occurrence of late events in the overall process of apoptosis. The elucidation of the biochemical pathways leading to cell death could allow the isolation of new therapeutic targets.

For more Therapeutic Uses (Complete) data for Antimony potassium tartrate (6 total), please visit the HSDB record page.

Mechanism of Action

Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.

Absorption Distribution and Excretion

Following iv admin of (124)antimony-tartar emetic to monkeys, more than 50% of radioactivity was detected in liver. Radioactivity was also found in heart, kidney, thigh and thyroid. Maximum concentration in blood was reached at 8 hr after admin of drug.

Rats were fed potassium antimony tartrate (8 mg antimony/kg/day) or antimony metal (40 mg/antimony/kg/day) for 7-1/2 months ad libitum. In a third test, potassium antimony tartrate was fed to rats for 6 months in doses increasing to 100 mg antimony/kg/day and then maintained at that level for an additional 6 months. Antimony metal was fed similarly to another group of rats by increasing the dose to 1 g antimony/kg/day. Antimony content of body tissues was measured semiquantitatively by chemical and spectrographic methods. An average of 1 mg of antimony was found in the carcasses of antimony exposed rats, regardless of the daily dose, while control animals contained an average of 0.1 mg antimony.

Beagle dogs exposed by nose only to aerosol of (224)antimony from an antimony tartrate complex. Aerosol formation at three different temperatures, 100, 500 and 1000 °C, resulted in production of particles with activity median aerodynamic diameters of 1.3, 1.0 and 0.3 um, respectively. Regional body counting immediately after exposure indicated that the 100 °C aerosol had deposited in the nasopharynx and the lung and that the smaller particles found at higher temperatures had deposited mainly in the lung. The detection of radioactivity in the pelt and several internal organs on sacrifice at 32-128 days postexposure indicated that absorption from the pulmonary tract did occur. It was not possible to estimate the properties of the inhaled dose that was absorbed or the contribution to radioactivity in the tissues resulting from gastrointestinal absorption of antimony cleared from the pulmonary tract by mucocilliary action.

Distribution of antimony in the tissue of rats was determined after repeated oral administration of antimony tartrate in drinking water for 1000 days at a concentration of 13.7 mg/l (5 mg/1 as antimony) with an average daily dose of 1.07 mg/kg body weight, assuming rats consumed the equivalent of 7.8% of their body weight in water/day (0.36 mg/kg as antimony with a cumulative dose of 360 mg/kg of antimony). The levels of antimony in the organs were 12.10 ug/g in the heart, 10.14 ug/g in the kidney, 11.57 ug/g in the liver, 17.67 ug/g in the lung, and 5.97 ug/g in the spleen. /From table/

Associated Chemicals

Wikipedia

Bifenox

Methods of Manufacturing

Manufactured from potassium bitartrate and metallic antimony in the presence of nitric acid or solid antimony oxide: Davies, United States of America patent 2335585 (1943 to Am. Cream Tartar); United States of America patent 2391297 (1945 to Stauffer Chem.).

General Manufacturing Information

Storage Conditions

Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from heat.

Interactions

Cysteine produced a significant and progressive reduction in the toxicity of antimonyl potassium tartrate (APT) when the two substances were injected into mice and rabbits in ratios of APT to cysteine ranging from 1:1 to 1:3. The reduction in toxicity was highest with the 1:3 ratio. However, the combination of the two substances, especially in the ratio of 1:3, appreciably reduced the antischistosomal activity of APT both in vivo and in vitro.